1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one
Overview
Description
1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one is a complex organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where 2-bromobenzene and 2-chloro-6-fluorobenzene are reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as ammonia (NH₃) and various organometallic reagents are employed.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Substituted phenyl compounds with different functional groups.
Scientific Research Applications
1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of halogenated compounds with biological systems.
Industry: The compound is used in the production of advanced materials and as an intermediate in the manufacture of various chemicals.
Mechanism of Action
The mechanism by which 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one is unique due to its combination of halogen atoms on the phenyl rings. Similar compounds include:
1-(2-Bromophenyl)-2-(2-chlorophenyl)ethan-1-one: Lacks the fluorine atom.
1-(2-Bromophenyl)-2-(2-fluorophenyl)ethan-1-one: Lacks the chlorine atom.
1-(2-Chlorophenyl)-2-(2-fluorophenyl)ethan-1-one: Lacks the bromine atom.
Properties
IUPAC Name |
1-(2-bromophenyl)-2-(2-chloro-6-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClFO/c15-11-5-2-1-4-9(11)14(18)8-10-12(16)6-3-7-13(10)17/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQHQIBNWAGSQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=C(C=CC=C2Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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